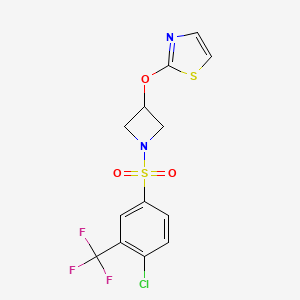
2-((1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)oxy)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)oxy)thiazole is a chemical compound that has gained significant attention in scientific research in recent years. This compound has shown potential in various fields, including medicinal chemistry, drug discovery, and pharmaceuticals. In
Scientific Research Applications
Drug Development
The trifluoromethyl (TFM, -CF3) group is a common feature in many FDA-approved drugs . The presence of this group can significantly affect the pharmacological activities of the compounds . Therefore, “2-((1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)oxy)thiazole” could potentially be used in the development of new drugs.
Analgesic Potential
A series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and tested for their analgesic action . Most of the compounds displayed potent analgesic efficacy and an ultrashort to long duration of action . This suggests that “2-((1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)oxy)thiazole” could potentially be used in the development of new analgesics.
C–F Bond Activation
The trifluoromethyl group has been successfully utilized in C–F bond activation . This process includes anionic SN2’-type substitution, cationic SN1’-type substitution, ipso-substitution, and defluorinative functionalization with transition metals or photoredox catalysts . Therefore, “2-((1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)oxy)thiazole” could potentially be used in these types of chemical reactions.
Targeting Kinases in Cancer Therapy
Kinase insert Domain-containing Receptor (KDR) is one of the currently validated targets for anticancer drug discovery and development . A series of o-amino-arylurea derivatives have been synthesized and evaluated for their kinase inhibitory activity . Therefore, “2-((1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)oxy)thiazole” could potentially be used in the development of new anticancer drugs targeting kinases.
Designing Pharmacophore Models for Analgesics
In the study of designing pharmacophore models for analgesics, a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized . The results indicate that these compounds are useful as analgesics . Therefore, “2-((1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)oxy)thiazole” could potentially be used in the design of new pharmacophore models for analgesics.
Development of Anticancer Drugs
Our designed molecules were expected to target kinases and/or other proteins and mechanisms relating to cancer cell growth . Therefore, “2-((1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)oxy)thiazole” could potentially be used in the development of new anticancer drugs.
Mechanism of Action
Mode of Action
Based on its structural components, it may interact with its targets through the formation of covalent bonds, specifically with the sulfonyl and isocyanate groups . These interactions could lead to changes in the target’s conformation and function, potentially inhibiting or enhancing its activity .
Biochemical Pathways
Without specific target information, it’s challenging to outline the exact biochemical pathways affected by this compound. Compounds with similar structures have been known to participate in various biochemical pathways, including signal transduction, protein synthesis, and metabolic processes .
Pharmacokinetics
Its chemical structure suggests that it may be lipophilic, which could influence its absorption and distribution within the body . The presence of the azetidinyl and thiazole groups could also impact its metabolic stability .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target and pathway information. Based on its structure, it could potentially alter protein function, disrupt cellular processes, or modulate signal transduction .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could affect the compound’s structure and, consequently, its interaction with targets . Additionally, the presence of other molecules could compete with the compound for its targets, potentially affecting its efficacy .
properties
IUPAC Name |
2-[1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]oxy-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N2O3S2/c14-11-2-1-9(5-10(11)13(15,16)17)24(20,21)19-6-8(7-19)22-12-18-3-4-23-12/h1-5,8H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQVROXCNLBQEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)oxy)thiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

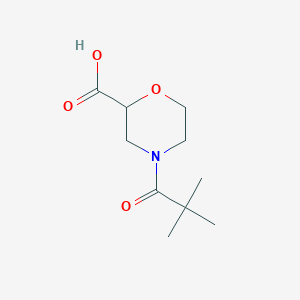
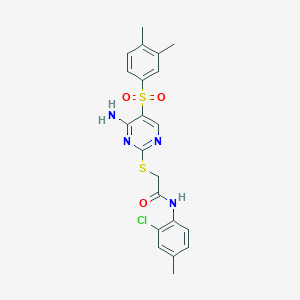



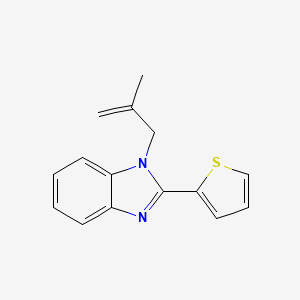
![3-{[Methyl(4-methylphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxylic acid](/img/structure/B2743803.png)

![5-(2-fluorobenzyl)-3-(4-fluorophenyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2743805.png)
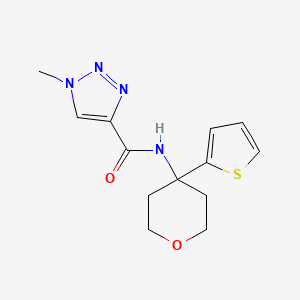
![8-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B2743809.png)
![N'-[(2-fluorophenyl)methylene]-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide](/img/structure/B2743810.png)
![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone](/img/structure/B2743812.png)
